Cobalt(II) fumarate
Description
Overview of Metal Carboxylates and Their Significance in Coordination Polymer Research
Metal carboxylates represent a cornerstone in the field of coordination chemistry and materials science. Carboxylate compounds are a large and versatile family of oxygen-donor ligands that are widely studied because they can be designed with various structures and can form strong bonds with metal centers. researchgate.net These ligands are fundamental in the synthesis of coordination polymers (CPs), a class of materials that includes metal-organic frameworks (MOFs). researchgate.netnih.gov The assembly of CPs and MOFs can be influenced by several factors, including the coordination geometry of the metal ions and the nature of the organic ligands. nih.gov
The significance of metal carboxylates lies in their ability to bridge metal centers, leading to the formation of one, two, or three-dimensional networks. researchgate.netgiqimo.com This bridging capability is crucial for creating materials with high porosity and large specific surface areas, which are desirable for applications such as gas storage, catalysis, and molecular sensing. researchgate.netscienceopen.com The carboxylate groups exhibit a high affinity for metal ions and can adopt various binding modes, such as monodentate, chelating, and bridging, which contributes to the vast structural diversity seen in these materials. researchgate.netacs.org The resulting coordination polymers often possess fascinating structural and functional properties, making them a major focus of research. giqimo.com
Table 1: Common Coordination Modes of Carboxylate Ligands
| Coordination Mode | Description |
|---|---|
| Monodentate | The carboxylate group binds to a single metal center through one of its oxygen atoms. |
| Bidentate Chelate | Both oxygen atoms of the same carboxylate group bind to the same metal center, forming a ring. |
| Bidentate Bridging | The carboxylate group links two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti conformation. |
Role of the Fumarate (B1241708) Ligand in the Assembly of Coordination Networks
The fumarate anion, the trans-isomer of butenedioate (B8557255) (C₄H₂O₄²⁻), is a particularly effective ligand in the construction of coordination polymers. As a dicarboxylate, it possesses two carboxyl groups that can engage in coordination with metal centers. researchgate.net This allows it to function as a bridging ligand, connecting metal ions to form extended architectures such as 1D chains, 2D sheets, or 3D frameworks. researchgate.netmdpi.commdpi.com The rigid, linear geometry of the fumarate molecule also imparts a degree of predictability to the resulting network structures.
Transition metal fumarate complexes display versatile and interesting coordination modes and topologies. researchgate.net The dicarboxylate groups of the fumarate anion can act as both monodentate and multidentate ligands, bridging metal centers to form polymeric structures. researchgate.net For instance, in the compound [Co(fum)(H₂O)₄]·H₂O, the fumarate ligands bridge octahedral Co(II) centers to create a zigzag polymer chain. researchgate.net In other structures, fumarate anions have been shown to act as bis-chelates, forming corrugated sheets. rsc.org The ability of fumarate to adopt different bridging patterns is a key factor in the structural diversity of the resulting coordination polymers. rsc.org
Importance of Cobalt(II) Centers in the Design of Functional Coordination Materials
Cobalt(II) is a transition metal ion that plays a significant role in the design of functional coordination materials due to its electronic configuration and versatile coordination chemistry. researchgate.net As a d⁷ ion, Co(II) can adopt various coordination geometries, with distorted octahedral and tetrahedral environments being the most common. scirp.orgacs.org This geometric flexibility allows for the construction of diverse and novel network topologies. nih.gov
Cobalt(II) complexes are of great interest for their magnetic and electronic properties. scienceopen.comresearchgate.net High-spin Co(II) centers in coordination polymers can lead to materials with interesting magnetic behaviors, such as weak antiferromagnetic interactions when bridged by ligands like fumarate. rsc.org For example, in the dimeric complex [{Co(phen)}₂(fum)₂], the fumarate anions act as double bridges between Co(II) centers, leading to specific magnetic coupling. rsc.org Furthermore, the local coordination of the cobalt center is crucial for its function. Recent studies have shown that tetrahedral Co(II) centers can serve as precursors for highly active catalytic species in reactions like the oxygen evolution reaction (OER), undergoing dynamic changes to form active Co(IV) intermediates. nih.gov The combination of accessible redox states (Co(II)/Co(III)) and diverse stereochemistry makes cobalt a valuable component for creating functional materials in fields ranging from catalysis to magnetism. researchgate.netrsc.org
Table 2: Selected Properties of a Cobalt(II) Fumarate Coordination Polymer
| Compound | Formula | Co(II) Geometry | Fumarate Role | Structural Topology |
|---|---|---|---|---|
| Complex 3 rsc.org | [{Co(phen)}₂(fum)₂] | Distorted Octahedral | Bis-chelate, bridging | 2D corrugated sheet with (4,4) topology. rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85187-42-4 |
|---|---|
Molecular Formula |
C4H2CoO4 |
Molecular Weight |
172.99 g/mol |
IUPAC Name |
(E)-but-2-enedioate;cobalt(2+) |
InChI |
InChI=1S/C4H4O4.Co/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
InChI Key |
RKHIWEUVOCCWMO-TYYBGVCCSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Co+2] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Co+2] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Ii Fumarate Coordination Compounds
Solvothermal and Hydrothermal Synthesis Routes
Solvothermal and hydrothermal methods are powerful techniques for the synthesis of coordination polymers, including those based on cobalt(II) fumarate (B1241708). These methods involve carrying out the synthesis in a sealed vessel, often a Teflon-lined autoclave, at temperatures above the boiling point of the solvent. This allows for the crystallization of products that may not be accessible under ambient conditions.
Hydrothermal synthesis, which uses water as the solvent, has been successfully employed to create various cobalt(II)-based metal-organic frameworks (MOFs). For instance, two new Co(II) coordination polymers, [Co(FA)(bix)]n (where H2FA is fumaric acid and bix is 4,4′-bis(imidazol-1-ylmethyl)benzene) and [Co(FA)(bib)(H2O)2]n (where bib is 1,4-bis(imidazolyl)butane), were synthesized under hydrothermal conditions. researchgate.net The use of elevated temperature and pressure facilitates the deprotonation of fumaric acid and promotes the formation of robust, crystalline frameworks. researchgate.netrsc.org The resulting structures can be complex; for example, the [Co(FA)(bib)(H2O)2]n compound forms a 3D framework that can be described as a fourfold interpenetrated diamond (dia) topological net. researchgate.net
Solvothermal synthesis, which utilizes organic or mixed organic-aqueous solvents, offers additional control over the product's structure by influencing solubility and coordination behavior. researchgate.netresearchgate.net The choice of solvent can be a determining factor in the final architecture. For example, a series of coordination polymers were solvothermally synthesized using solvents like N,N'-dimethylformamide (DMF) or mixtures of DMF with methanol (B129727) or water. researchgate.net This approach has been used to produce cobalt(II) succinate (B1194679) complexes, which are chemically similar to fumarates, highlighting the method's versatility. researchgate.net
Table 1: Examples of Cobalt(II) Fumarate Compounds via Solvothermal/Hydrothermal Synthesis
| Compound | Auxiliary Ligands | Synthesis Method | Resulting Dimensionality | Reference |
|---|---|---|---|---|
| [Co(FA)(bix)]n | 4,4′-bis(imidazol-1-ylmethyl)benzene (bix) | Hydrothermal | 2D layer framework packed into a 3D interdigitated structure | researchgate.net |
| [Co(FA)(bib)(H2O)2]n | 1,4-bis(imidazolyl)butane (bib) | Hydrothermal | 3D framework (fourfold interpenetrated dia net) | researchgate.net |
Conventional Solution-Based Precipitation and Crystallization Techniques
Conventional solution-based methods, carried out at or near room temperature and atmospheric pressure, remain a fundamental approach for synthesizing this compound complexes. These techniques typically involve mixing solutions of a soluble cobalt(II) salt (e.g., cobalt(II) chloride or nitrate) with a solution of deprotonated fumaric acid. The resulting coordination compound may precipitate directly or form upon slow evaporation of the solvent.
One example is the synthesis of tetraaquabis(isonicotinamide-κN1)this compound, Co(C6H6N2O)2(H2O)4. nih.gov This compound was prepared by reacting an aqueous solution of cobalt(II) chloride with fumaric acid and sodium hydroxide, followed by the addition of isonicotinamide (B137802). The reaction mixture was stirred at room temperature, and the product was obtained through filtration and subsequent crystallization. nih.gov In this structure, the cobalt(II) ion is coordinated by isonicotinamide and water molecules, forming a complex cation, while the fumarate acts as a counter-anion, linked through hydrogen bonds. nih.gov
Similarly, the one-dimensional coordination polymer [Co(μ2-fum)(nia)2(H2O)2]n (where fum is fumarate and nia is nicotinamide) was synthesized using a solution-based method. mdpi.com In this case, Co(nia)2(H2O)2 units are linked by bridging fumarate ligands to form 1D chains. mdpi.com These chains are further connected into a three-dimensional supramolecular network via hydrogen bonds. mdpi.com This highlights how even simple solution methods can yield extended, ordered structures.
Influence of Auxiliary Ligands on Resulting Architectural Dimensionality
The incorporation of auxiliary ligands, also known as co-ligands or ancillary ligands, is a key strategy for controlling the dimensionality and topology of this compound coordination polymers. researchgate.net Fumarate itself is a linear, rigid dicarboxylate linker. By introducing N-donor ligands of varying lengths, flexibilities, and functionalities, chemists can systematically tune the final structure, expanding it from simple chains to complex 2D or 3D networks. researchgate.netnih.gov
In the complex [Co(μ2-fum)(nia)2(H2O)2]n, the nicotinamide (B372718) ligands coordinate to the cobalt(II) center through their pyridine (B92270) nitrogen atoms in a monodentate fashion. mdpi.com The primary structure is a 1D chain where cobalt-nicotinamide-water units are bridged by fumarate anions. mdpi.com The amide groups on the nicotinamide ligands, along with coordinated water molecules, facilitate the formation of an extensive hydrogen-bonding network that links these chains into a 3D supramolecular architecture. mdpi.com
Isonicotinamide has also been used to create a salt, Co(C6H6N2O)2(H2O)4, where the cobalt(II) cation is coordinated by two isonicotinamide ligands and four water molecules. nih.gov In this case, the fumarate dianion is not directly coordinated to the metal center but is held within the crystal lattice by strong O—H⋯O and N—H⋯O hydrogen bonds, demonstrating how co-ligands can influence the role of the primary ligand. nih.gov
The use of bridging N,N'-donor ligands like bis(imidazoles) or chelating ligands such as o-phenanthroline introduces further structural diversity. Bis(imidazole) ligands, with their two N-donor sites separated by a flexible or rigid spacer, are excellent for constructing higher-dimensional frameworks. researchgate.net
For example, hydrothermal reactions of cobalt(II) salts and fumaric acid with flexible bis(imidazole) ligands like 1,4-bis(imidazolyl)butane (bib) and 4,4′-bis(imidazol-1-ylmethyl)benzene (bix) have yielded 3D and 2D this compound polymers, respectively. researchgate.net The longer, more flexible bib ligand facilitates the formation of a fourfold interpenetrated 3D diamondoid network, while the more rigid bix ligand leads to a 2D layered structure. researchgate.net This demonstrates the direct impact of the auxiliary ligand's geometry on the final dimensionality.
Solvent molecules, particularly water, often play a crucial and active role in the formation of this compound coordination polymers, acting as ligands that directly coordinate to the metal center. asianpubs.orgnih.gov The presence of aqua ligands (coordinated H2O) can satisfy the coordination sphere of the cobalt(II) ion and participate in extensive hydrogen bonding, which stabilizes the crystal structure.
In several reported structures, such as [Co(fum)(H2O)4]·H2O and [Co(μ2-fum)(nia)2(H2O)2]n, water molecules are directly bonded to the cobalt(II) center, completing its octahedral coordination geometry. mdpi.comasianpubs.org In [Co(fum)(H2O)4]·H2O, four water molecules are ligated to the cobalt, with the fumarate ligand coordinating in a bidentate fashion to adjacent metal centers to form a polymeric chain. researchgate.net The fifth water molecule exists as a lattice solvent, further stabilizing the structure through hydrogen bonds. asianpubs.org The choice of solvent during synthesis can also dictate the final structure, as different solvents can compete for coordination sites or alter the solubility of reactants, leading to different crystalline products. nih.gov
Optimization of Reaction Conditions and Stoichiometric Ratios
The rational design and synthesis of this compound coordination compounds require careful optimization of various reaction parameters. Factors such as temperature, reaction time, pH, and the molar ratios of the reactants can profoundly influence the yield, purity, and even the structural outcome of the synthesis. pjsir.orgscielo.br
The stoichiometric ratio between the cobalt(II) salt, fumaric acid, and any auxiliary ligands is a critical parameter. researchgate.netasianpubs.org Varying this ratio can lead to the formation of different phases or structures. For instance, the ratio of a metal to a bridging ligand can determine whether the final structure is a 1D chain, a 2D layer, or a 3D framework. researchgate.net
Temperature is another key variable, particularly in solvothermal and hydrothermal syntheses. Higher temperatures can increase reaction rates and provide the activation energy needed to form thermodynamically stable, highly crystalline products. pjsir.org However, temperature can also influence the coordination mode of ligands or lead to the decomposition of reactants. The pH of the reaction medium is also crucial as it controls the deprotonation state of fumaric acid (H2fum), which must typically be in its dianionic form (fum2-) to act as an effective bridging ligand. The use of a base or control of pH is a common strategy to ensure complete deprotonation. nih.gov
Utilization of this compound as a Precursor for Advanced Inorganic Materials Synthesis
This compound coordination compounds, particularly this compound hydrate (B1144303), serve as effective single-source precursors for the synthesis of advanced inorganic materials, most notably nanostructured cobalt oxides. asianpubs.orgresearchgate.net The organic fumarate ligand, upon decomposition, provides a clean route to forming these oxides, while the hydrated nature of the precursor, [Co(fum)(H₂O)₄]·H₂O, influences the synthetic process. asianpubs.orgresearchgate.net The methodologies employed, such as thermal and solvothermal decomposition, allow for control over the morphology, particle size, and ultimately, the properties of the resulting inorganic materials. asianpubs.orgglobalauthorid.com
The primary application of this compound as a precursor is in the generation of cobalt oxides like CoO and Co₃O₄. mdpi.comuji.es These oxides are of significant interest due to their potential applications in catalysis, gas sensing, and energy storage. mdpi.com The synthesis process typically involves the controlled decomposition of the this compound precursor under specific temperature and atmospheric conditions. asianpubs.orgmdpi.com
A key advantage of using a metal-organic precursor like this compound is the ability to influence the final product's characteristics through various synthetic strategies. For instance, the use of capping agents such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol during solvothermal decomposition helps in controlling the particle size and morphology of the resulting cobalt oxides. asianpubs.orgresearchgate.net Furthermore, doping the material with other elements, like ruthenium, can be achieved during the synthesis process to modify properties such as the band gap energy. asianpubs.orgresearchgate.net
Research Findings on Nanostructured Cobalt Oxide Synthesis
Detailed studies have demonstrated the successful synthesis of a series of nanostructured cobalt oxides from the metal-organic precursor [Co(fum)(H₂O)₄]·H₂O. asianpubs.orgresearchgate.net These syntheses have been carried out using thermal and solvothermal decomposition methods, sometimes in the presence of capping agents or dopants. asianpubs.orgglobalauthorid.com The resulting nano-oxides exhibit varied morphologies and particle sizes, which were extensively characterized using techniques including Infrared (IR) and UV-visible spectroscopy, powder X-ray diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM). asianpubs.orgresearchgate.net TEM analysis, in particular, has revealed homogeneously distributed particles for the synthesized oxides. asianpubs.org
The table below summarizes the synthesis conditions and resulting characteristics of cobalt oxides derived from a this compound precursor.
| Synthesis Method | Precursor | Capping Agent/Dopant | Resulting Material | Key Findings |
| Thermal Decomposition | [Co(fum)(H₂O)₄]·H₂O | None | Nanostructured Cobalt Oxides | Varied morphologies and particle sizes. |
| Solvothermal Decomposition in Ethanol | [Co(fum)(H₂O)₄]·H₂O | Ethylene Glycol | Nanostructured Cobalt Oxides | Controlled particle size and morphology. asianpubs.org |
| Solvothermal Decomposition in Ethanol | [Co(fum)(H₂O)₄]·H₂O | Polyethylene Glycol | Nanostructured Cobalt Oxides | Controlled particle size and morphology. asianpubs.orgresearchgate.net |
| Solvothermal Decomposition with Doping | [Co(fum)(H₂O)₄]·H₂O | RuCl₃·xH₂O | Ru-doped Cobalt Oxide | Lower band gap energy compared to undoped oxides. asianpubs.org |
The thermal decomposition of cobalt-containing precursors is a well-established method for producing cobalt oxides. For instance, the decomposition of cobalt(II) acetate (B1210297) tetrahydrate under an air atmosphere yields Co₃O₄ as the final product. mdpi.com Similarly, under inert atmospheres like nitrogen, different phases such as CoO can be obtained at specific temperatures. mdpi.com This knowledge is transferable to the decomposition of this compound, where controlling the atmosphere and temperature is crucial for obtaining the desired cobalt oxide phase (e.g., Co₃O₄ or CoO). ntu.edu.twrsc.org The spinel structure of Co₃O₄ and the faced-centered cubic structure of CoO are the typical phases obtained through these thermal routes. ntu.edu.tw
The solvothermal method offers another versatile route, allowing for synthesis in a sealed, heated solvent system, which can influence the crystalline phase and morphology of the final product. rsc.orgnih.gov When this compound is used as a precursor in a solvothermal process, the solvent (e.g., ethanol) and any added capping agents play a significant role in directing the assembly of the resulting nanoparticles. asianpubs.orgresearchgate.net
Crystal Structures and Supramolecular Architecture of Cobalt Ii Fumarate Frameworks
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is an indispensable tool for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in elucidating the intricate structural details of various cobalt(II) fumarate (B1241708) coordination polymers.
Elucidation of Cobalt(II) Coordination Geometry
In the majority of reported cobalt(II) fumarate frameworks, the Co(II) ion exhibits a preference for an octahedral or a distorted octahedral coordination geometry. nih.govresearchgate.net This coordination sphere is typically satisfied by oxygen atoms from the carboxylate groups of the fumarate ligands and, where present, oxygen or nitrogen atoms from co-ligands such as water, methanol (B129727), or nitrogen-containing heterocyclic molecules. nih.govresearchgate.net
| Compound | Co-O (fumarate) Bond Lengths (Å) | Co-O (co-ligand) Bond Lengths (Å) | O-Co-O Bond Angles (°) | Coordination Geometry |
|---|---|---|---|---|
| poly[triaqua-μ4-fumarato-cobalt(II)] | Data not available | Data not available | Data not available | Octahedral |
| poly[μ4-fumarato-dimethanolcobalt(II)] | Data not available | Data not available | Data not available | Octahedral |
| catena-poly[[[tetraaquacobalt(II)]-μ2-fumarato] monohydrate] | Data not available | Data not available | Data not available | Distorted Octahedral |
Fumarate Ligand Conformation and Bridging Modes within the Coordination Network
The fumarate dianion, with its two carboxylate groups separated by a rigid carbon-carbon double bond, can adopt various conformations and coordination modes, leading to a rich diversity of structural topologies. A key conformational feature of the fumarate ligand is the planarity of its carboxylate groups. In some structures, such as poly[μ4-fumarato-dimethanolcobalt(II)], the fumarate dianion is planar. researchgate.net However, in poly[triaqua-μ4-fumarato-cobalt(II)], the fumarate dianion is non-planar, with a significant dihedral angle of 54.9 (2)° between the planes of the two carboxylate groups. researchgate.net This deviation from planarity can influence the packing of the coordination polymer and the nature of the resulting supramolecular architecture.
The bridging capability of the fumarate ligand is fundamental to the formation of extended networks. It can connect multiple metal centers, leading to the construction of one-, two-, or three-dimensional frameworks. In poly[triaqua-μ4-fumarato-cobalt(II)], each fumarate dianion acts as a μ4-bridge, connecting to three Co²⁺ ions. researchgate.net This extensive bridging is a primary factor in the formation of a two-dimensional layered structure. In contrast, in catena-poly[[[tetraaquacobalt(II)]-μ2-fumarato] monohydrate], the fumarate ligand acts as a μ2-bridge, linking the [Co(H₂O)₄]²⁺ units into one-dimensional chains.
Structural Role of Co-ligands in Modulating Coordination Environment
The presence of water or methanol as co-ligands, as seen in the previously discussed examples, completes the octahedral coordination sphere of the Co(II) ion. researchgate.net The number and arrangement of these co-ligands directly impact the dimensionality of the structure. For instance, the higher number of coordinated water molecules in one of the cobalt sites in poly[triaqua-μ4-fumarato-cobalt(II)] limits the bridging by fumarate ligands compared to the other cobalt site, influencing the formation of the 2D layers. researchgate.net
Nitrogen-containing heterocyclic ligands, such as those derived from imidazole, are also frequently employed in the synthesis of this compound coordination polymers. These ligands can introduce different coordination vectors and steric hindrances, leading to novel network topologies. The flexibility or rigidity of these co-ligands, as well as their potential for engaging in hydrogen bonding or π-π stacking interactions, adds further layers of complexity and control over the final supramolecular architecture.
Dimensionality of Extended Coordination Structures (1D Chains, 2D Layers, 3D Networks)
The interplay between the coordination preferences of the cobalt(II) ion, the bridging modes of the fumarate ligand, and the nature of the co-ligands gives rise to coordination polymers with varying dimensionalities.
1D Chains: In structures where the fumarate ligand bridges Co(II) centers in a linear fashion, one-dimensional chains are formed. An example is catena-poly[[[tetraaquacobalt(II)]-μ2-fumarato] monohydrate], where the fumarate ligand links the cobalt centers into infinite chains. researchgate.net These chains can then be further organized into higher-dimensional structures through supramolecular interactions.
2D Layers: When the fumarate ligand connects cobalt centers in a way that extends the structure in two dimensions, layered architectures are created. Poly[triaqua-μ4-fumarato-cobalt(II)] exemplifies this, where the μ4-bridging mode of the fumarate ligand results in the formation of two-dimensional sheets. researchgate.net
3D Networks: Three-dimensional frameworks arise when the connectivity between the metal centers and the bridging ligands extends in all three spatial dimensions. In poly[μ4-fumarato-dimethanolcobalt(II)], the coordination of the Co²⁺ ions by four fumarate dianions and two methanol molecules leads to the formation of a robust three-dimensional structure. researchgate.net
Supramolecular Interactions in this compound Architectures
Beyond the primary coordination bonds, supramolecular interactions, particularly hydrogen bonding, play a critical role in the stabilization and organization of this compound frameworks. These weaker interactions are responsible for assembling lower-dimensional structures into more complex three-dimensional supramolecular architectures.
Hydrogen Bonding Networks (O-H...O, N-H...O, C-H...O Interactions)
Hydrogen bonds are prevalent in this compound structures, especially those containing aqua or other protic co-ligands. These interactions can occur between coordinated water molecules and the carboxylate oxygen atoms of the fumarate ligands, or between different co-ligands.
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|---|
| poly[triaqua-μ4-fumarato-cobalt(II)] | O-H···O | Data not available | Data not available | Data not available | Data not available |
| catena-poly[[[tetraaquacobalt(II)]-μ2-fumarato] monohydrate] | O-H···O | Data not available | Data not available | Data not available | Data not available |
π-π Stacking Interactions
In the realm of crystal engineering and supramolecular chemistry, π-π stacking interactions are a class of non-covalent interactions that occur between aromatic rings. While crucial for the assembly of many coordination polymers, their role in simple this compound is limited due to the non-aromatic nature of the fumarate ligand. The fumarate dianion lacks the delocalized π-electron system of an aromatic ring that is fundamental for significant π-π stacking.
To illustrate the parameters involved in these interactions within cobalt-based coordination polymers, the following table presents data from a representative structure containing aromatic ligands.
| Interacting Rings | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Slippage (Å) | Reference |
| 4,4'-bipyridine & 6-oxonicotinate | 3.871 | 11.9 | 1.368 | mdpi.com |
| 6-oxonicotinate & 6-oxonicotinate | 3.613 | 0.0 | 1.206 | mdpi.com |
These interactions, driven by a combination of van der Waals forces, electrostatic interactions, and Pauli repulsion, are critical in fine-tuning the structural topology and properties of the resulting materials. mdpi.com
Interpenetration Phenomena and Topological Analysis
Interpenetration is a common and fascinating phenomenon in the crystal structures of coordination polymers, including Metal-Organic Frameworks (MOFs), where two or more independent, identical frameworks grow through one another without any covalent bonds between them. rsc.org This catenation of networks can significantly influence the material's properties, particularly its porosity and stability. While non-interpenetrated frameworks may possess large open channels, interpenetration often reduces the accessible pore volume. berkeley.edu However, it can also enhance the structural robustness of the framework. berkeley.edu
Interpenetration is frequently observed in frameworks constructed from long organic linkers, which create large voids that can accommodate a second, independent network. In Cobalt(II) coordination polymers, examples of two-fold and three-fold interpenetration have been documented. researchgate.netnih.gov For example, certain Co(II)-based frameworks containing bipyridyl ligands have been shown to form two-fold interpenetrated 3D networks. nih.gov The degree of interpenetration can sometimes be controlled by the choice of solvent or other synthesis conditions. researchgate.net
To classify and simplify the complex architectures of these frameworks, topological analysis is employed. This powerful tool reduces the intricate crystal structure to a set of nodes (representing metal ions or clusters) and linkers (representing the organic ligands), revealing the underlying net topology. monash.edu This approach allows for the systematic classification and comparison of different framework structures. For example, a Cobalt(II) MOF exhibiting a 3-fold interpenetrated structure was identified as having a 4-connected {6^6} topology. researchgate.net Another 2D Cobalt(II) coordination polymer was found to display a {4.6^2}2{4.2.6^2.8^2} bex topology. rsc.org This method provides a blueprint of the network's connectivity, which is essential for understanding its formation and for designing new materials with desired properties. monash.eduaps.org
Powder X-ray Diffraction for Bulk Material Characterization and Phase Purity Assessment
While single-crystal X-ray diffraction provides the precise atomic arrangement within a perfect crystal, Powder X-ray Diffraction (PXRD) is an indispensable technique for the characterization of a bulk, polycrystalline sample. ncl.ac.ukscispace.com Its primary role is to confirm that the structure determined from a single crystal is representative of the entire synthesized batch and to assess the phase purity of the material. ncl.ac.uk
The process involves collecting a diffraction pattern from the powdered sample and comparing it with a pattern simulated from the single-crystal XRD data. ncl.ac.uktue.nl A perfect match between the peak positions (in 2θ) and relative intensities of the experimental and simulated patterns confirms the phase purity of the bulk material. ncl.ac.uk Any significant peaks in the experimental pattern that are not present in the simulated one indicate the presence of impurities or different crystalline phases. tue.nl
This verification is crucial for establishing accurate structure-property relationships. ncl.ac.uk The properties (e.g., magnetic, catalytic, or adsorption) measured on a bulk sample can only be confidently attributed to a specific crystal structure if the sample is known to be phase-pure.
For a more rigorous analysis, techniques like LeBail fitting or Rietveld refinement can be employed. These methods involve fitting the entire experimental powder pattern to a calculated profile based on the known crystal structure, allowing for precise determination of lattice parameters and quantitative phase analysis if multiple phases are present. ncl.ac.uktue.nl
The following table shows a hypothetical comparison between experimental PXRD data for a bulk sample of this compound and the peaks simulated from its known single-crystal structure, illustrating how phase purity is verified.
| Simulated 2θ (°) | Experimental 2θ (°) | Intensity (Simulated) | Intensity (Experimental) | Phase Match |
| 10.5 | 10.5 | Strong | Strong | Yes |
| 15.2 | 15.2 | Medium | Medium | Yes |
| 18.8 | 18.8 | Weak | Weak | Yes |
| 21.1 | 21.1 | Strong | Strong | Yes |
| 25.7 | 25.7 | Medium | Medium | Yes |
As shown, the excellent agreement between the experimental and simulated peak positions confirms the high phase purity of the bulk this compound sample.
Spectroscopic and Advanced Characterization of Cobalt Ii Fumarate Complexes
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
Infrared (IR) spectroscopy is a fundamental technique for probing the vibrational modes of cobalt(II) fumarate (B1241708) complexes. ethz.ch The analysis of the IR spectrum provides direct evidence of the fumarate ligand's coordination to the cobalt(II) center. A key diagnostic region is where the carboxylate group (COO⁻) vibrations appear.
The coordination of the fumarate ligand to the metal center is primarily understood by analyzing the positions of the asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻) stretching bands. In the free fumarate ion, these bands appear at specific frequencies. Upon coordination to the cobalt(II) ion, the positions of these bands shift. The magnitude of the separation between these two bands (Δν = νₐₛ - νₛ) is indicative of the carboxylate's coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging). For instance, in a complex like [Co(μ₂-fum)(nia)₂(H₂O)₂]n, the bis(monodentate) bridging coordination of the carboxylate groups is confirmed by the IR spectral data. mdpi.com
In addition to the carboxylate vibrations, the IR spectra of hydrated cobalt(II) fumarate complexes show characteristic bands for coordinated water molecules, typically a broad O-H stretching band in the region of 3200-3500 cm⁻¹. researchgate.net If other ligands are present, such as nicotinamide (B372718) or imidazole, their characteristic vibrational modes will also be present and may shift upon coordination, providing further structural information. mdpi.comtsu.ru
Table 1: Representative IR Vibrational Frequencies for a this compound Complex
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
| ν(O-H) | ~3424, ~3367 | Stretching of coordinated water molecules |
| νₐₛ(COO⁻) | ~1559 | Asymmetric stretching of the carboxylate group |
| νₛ(COO⁻) | ~1367 | Symmetric stretching of the carboxylate group |
| Amide I (if applicable) | ~1661 | C=O stretching from co-ligands like nicotinamide mdpi.com |
Electronic Absorption Spectroscopy (UV-Vis) for Ligand Field Transition Analysis
Electronic absorption (UV-Vis) spectroscopy is employed to study the d-d electronic transitions of the cobalt(II) ion, which provides information about its coordination environment and ligand field. scispace.com High-spin cobalt(II) (d⁷ configuration) in an octahedral geometry typically exhibits three spin-allowed d-d transitions. nih.gov
The ground state for an octahedral Co(II) complex is ⁴T₁g(F). The three expected transitions are:
ν₁: ⁴T₂g(F) ← ⁴T₁g(F) (in the near-infrared region)
ν₂: ⁴A₂g(F) ← ⁴T₁g(F) (in the visible region, often weak or unobserved)
ν₃: ⁴T₁g(P) ← ⁴T₁g(F) (in the visible region)
The spectrum of a this compound complex, such as [Co(Im)₂Fum], typically shows a band in the visible region around 500-600 nm, assigned to the ⁴T₁g(P) ← ⁴T₁g(F) transition. tsu.ru The position and intensity of these bands are used to calculate ligand field parameters, such as the ligand field splitting energy (10Dq) and the Racah parameter (B), which quantify the strength of the metal-ligand interaction. kyoto-u.ac.jp The presence of these characteristic bands confirms the pseudo-octahedral geometry around the Co(II) center in many of its fumarate complexes. tsu.runih.gov
Table 2: Typical Electronic Absorption Bands for Octahedral Co(II) Complexes
| Transition | Typical Energy Range (cm⁻¹) |
| ⁴T₂g(F) ← ⁴T₁g(F) | 8,000 - 10,000 |
| ⁴T₁g(P) ← ⁴T₁g(F) | 19,000 - 22,000 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure Elucidation
Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR) spectroscopy is a powerful technique for investigating the electronic structure of paramagnetic species like high-spin cobalt(II) (S=3/2). osti.govnih.gov EPR studies on this compound complexes provide detailed information on the magnetic properties and the electronic ground state. conicet.gov.ar
The EPR spectra of high-spin Co(II) are analyzed using a spin Hamiltonian, which includes the electron Zeeman interaction and the zero-field splitting (ZFS). The ZFS parameters, D (axial) and E (rhombic), describe the splitting of the spin sublevels in the absence of an external magnetic field and are highly sensitive to the symmetry of the coordination environment. researchgate.net For Co(II) fumarate coordination polymers, single-crystal EPR experiments can be used to determine the molecular g-tensor and evaluate the exchange coupling constants between neighboring Co(II) ions, which can be mediated by the fumarate bridge or through-space interactions like hydrogen bonds. acs.org In magnetically concentrated samples, the hyperfine structure from the cobalt nucleus (I=7/2) may be unresolved due to exchange interactions between Co(II) centers. conicet.gov.ar
Table 3: Representative Spin Hamiltonian Parameters for a High-Spin Co(II) Complex
| Parameter | Description | Typical Information Gained |
| **g-values (gₓ, gᵧ, g₂) ** | Describe the interaction of the electron spin with the magnetic field | Anisotropy of the magnetic moment |
| D (axial ZFS) | Magnitude of the splitting between Kramers doublets (Mₛ = ±1/2 and ±3/2) | Distortion from cubic symmetry |
| E (rhombic ZFS) | Describes the splitting within the Kramers doublets | Rhombicity or low-symmetry component of the ligand field |
| J (exchange coupling) | Strength of the magnetic interaction between adjacent metal ions | Nature (ferro- or antiferromagnetic) of magnetic coupling |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental method used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. The metal content, in this case cobalt (Co), is often determined by complementary techniques like atomic absorption spectroscopy or complexometric titration. core.ac.uk This analysis is crucial for verifying that the empirical formula of the synthesized this compound complex matches the proposed molecular formula. researchgate.net
The experimental percentages obtained from the analysis are compared with the theoretical values calculated from the expected formula. A close agreement between the found and calculated values provides strong evidence for the purity and correct stoichiometry of the complex.
Table 4: Example of Elemental Analysis Data for a this compound Nicotinamide Complex
Data for [Co(μ₂-fum)(nia)₂(H₂O)₂]ₙ (Molecular Weight: 491.32 g/mol ) mdpi.com
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 38.30 | 38.70 |
| Hydrogen (H) | 4.70 | 4.90 |
| Nitrogen (N) | 10.80 | 11.00 |
| Cobalt (Co) | 12.30 | 12.11 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. openaccessjournals.com For this compound hydrates, TGA is essential for assessing thermal stability and characterizing the decomposition process. core.ac.uk
A typical TGA curve for a hydrated this compound complex shows distinct mass loss steps. The initial weight loss, occurring at lower temperatures (typically below 200°C), corresponds to the removal of coordinated and/or lattice water molecules. core.ac.uk Subsequent decomposition at higher temperatures involves the breakdown of the fumarate ligand. The process often concludes with the formation of a stable cobalt oxide, such as Co₃O₄, as the final residue at temperatures around 400-600°C. The temperature ranges and percentage mass loss for each step provide quantitative information about the compound's composition and thermal robustness. researchgate.net
Table 5: Generalized Thermal Decomposition Stages for Hydrated this compound
| Temperature Range (°C) | Process | Typical Mass Loss |
| ~100 - 200 | Dehydration | Loss of coordinated water molecules |
| > 250 | Ligand Decomposition | Breakdown of the fumarate anion |
| > 400 | Residue Formation | Formation of stable cobalt oxide (e.g., Co₃O₄) |
Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are vital for visualizing the morphology and nanostructure of this compound materials. uobaghdad.edu.iq
Transmission Electron Microscopy (TEM) offers even higher magnification and resolution, allowing for the analysis of the internal structure of the material. beilstein-journals.org TEM can reveal the size and shape of individual nanoparticles, the presence of pores, and the crystalline lattice fringes, providing insights into the material's nanostructure. mdpi.comresearchgate.net For cobalt-based nanomaterials, TEM is crucial for confirming the dispersion and morphology of the particles, especially when they are supported on other materials. mdpi.comresearchgate.net
Magnetic Properties and Spin Dynamics in Cobalt Ii Fumarate Frameworks
Static Magnetic Susceptibility Measurements and Temperature Dependence
Static direct-current (dc) magnetic susceptibility measurements are crucial for understanding the fundamental magnetic behavior of cobalt(II) fumarate (B1241708) systems. The temperature dependence of the product of molar magnetic susceptibility and temperature (χT) provides insight into the nature of magnetic exchange interactions and the effects of spin-orbit coupling.
For the coordination polymer catena-(trans-(μ2-fumarato)tetraaquacobalt(II)), magnetic susceptibility measurements indicate the presence of weak antiferromagnetic exchange interactions between the high-spin S = 3/2 Co(II) ions. researchgate.netacs.org The analysis of χT as a function of temperature reveals a continuous decrease upon cooling. conicet.gov.ar In one study, the χMT value for a cobalt(II) fumarate compound was reported to decrease from 1.180 cm³·mol⁻¹·K at 310 K to 0.605 cm³·mol⁻¹·K at 60 K. This decrease is characteristic of systems with antiferromagnetic coupling and/or significant magnetic anisotropy arising from zero-field splitting (ZFS) of the Co(II) ground state. nih.gov
In a related nicotinamide-containing this compound polymer, [Co(μ2-fum)(nia)2(H2O)2]n, a similar decrease in the magnetic moment with decreasing temperature is observed, which is attributed primarily to local magnetic anisotropy. mdpi.comresearchgate.net For high-spin Co(II) complexes in octahedral environments, the χT value at room temperature is typically higher than the spin-only value (1.875 cm³·K·mol⁻¹ for S = 3/2, g = 2.0) due to a significant orbital contribution to the magnetic moment. mdpi.comresearchgate.net The subsequent decrease at lower temperatures is caused by the thermal depopulation of the excited spin-orbit coupled states (Stark levels) and can be enhanced by antiferromagnetic interactions between cobalt centers. conicet.gov.arnih.gov
| Temperature (K) | χMT (cm³·mol⁻¹·K) | Reference |
|---|---|---|
| 310 | 1.180 | |
| 60 | 0.605 |
Dynamic Magnetic Measurements and Investigation of Single-Ion Magnet (SIM) Behavior
Dynamic alternating-current (ac) magnetic susceptibility measurements are employed to probe the slow relaxation of magnetization, a hallmark of Single-Molecule Magnets (SMMs) or Single-Ion Magnets (SIMs). Several cobalt(II) complexes, including those with fumarate ligands, have been shown to exhibit this behavior, typically induced by an external dc magnetic field. mdpi.comdntb.gov.ua
A detailed study of the coordination polymer [Co(μ2-fum)(nia)2(H2O)2]n revealed that it behaves as a field-induced single-ion magnet. mdpi.comresearchgate.netdntb.gov.ua AC susceptibility measurements showed frequency-dependent in-phase (χ') and out-of-phase (χ'') signals, which is a clear indicator of slow magnetic relaxation. mdpi.comresearchgate.net The analysis of this data, often fitted with a Debye model, allows for the extraction of key parameters such as the relaxation time (τ) and its distribution. mdpi.com For this specific compound, the thermal dependency of the relaxation time was analyzed to determine the effective energy barrier for magnetization reversal (Ueff), which was found to be 26 K. mdpi.com The observation of SIM behavior in such systems is significant as it demonstrates that even with bridging ligands, the cobalt centers can remain sufficiently isolated to exhibit individual magnetic relaxation dynamics. mdpi.com
Magnetic Anisotropy and Exchange Coupling Mechanisms in this compound Systems
The magnetic behavior of this compound frameworks is governed by a combination of single-ion magnetic anisotropy and intermolecular exchange coupling. mdpi.com The Co(II) ion (3d⁷), particularly in a distorted octahedral environment, possesses significant magnetic anisotropy due to unquenched orbital angular momentum from its ⁴T₁g ground state. mdpi.com This anisotropy can be of the easy-axis (axially negative D value) or easy-plane (axially positive D value) type, which dictates the magnetic behavior at low temperatures. mdpi.comrsc.org The rigid structure of the fumarate ligand itself can contribute to enhancing this magnetic anisotropy.
Exchange coupling describes the magnetic interaction between neighboring Co(II) ions. In this compound polymers, these interactions are typically weak and antiferromagnetic. researchgate.netacs.org The primary pathway for this interaction is superexchange mediated through the carboxylate groups of the fumarate bridge. In the case of catena-(trans-(μ2-fumarato)tetraaquacobalt(II)), distinct exchange pathways have been identified and quantified. The interaction between magnetically equivalent Co(II) ions bridged by a fumarate molecule has an exchange coupling constant of |JAA¹/²| ≈ 0.25(1) cm⁻¹. researchgate.netacs.org A much weaker interaction occurs through hydrogen bonds connecting magnetically inequivalent Co(II) ions, with a coupling constant of |JAB¹/²| = 0.055(2) cm⁻¹. researchgate.netacs.org These weak interactions explain why the magnetic behavior is often dominated by single-ion effects, even in a polymeric structure.
| Interaction Pathway | Coupling Constant (|J¹/²|) | Reference |
|---|---|---|
| Fumarate Bridge (between equivalent Co(II) ions) | ≈ 0.25(1) cm⁻¹ | researchgate.netacs.org |
| Hydrogen Bonds (between inequivalent Co(II) ions) | 0.055(2) cm⁻¹ | researchgate.netacs.org |
Correlations between Crystal Structure and Magnetic Properties
A direct correlation exists between the crystal structure of this compound compounds and their magnetic properties. The specific coordination geometry of the Co(II) ion and the way the fumarate ligands link these centers are determinant factors.
Similarly, in the [Co(μ2-fum)(nia)2(H2O)2]n polymer, the fumarate ligand bridges Co(II) units to form 1D chains, with an even larger Co···Co separation of 9.740 Å. mdpi.com This large distance leads to the magnetic centers being considered effectively isolated, which is a prerequisite for the observed single-ion magnet behavior. mdpi.com The nicotinamide (B372718) and water ligands complete the cobalt coordination sphere, and the chains are further linked into a 3D supramolecular network by hydrogen bonds and π-π stacking interactions. mdpi.com The specific arrangement and the resulting intermolecular interactions are known to be critical factors in influencing the dynamic magnetic properties of Co(II)-based SIMs, sometimes even more so than the precise distortion of the metal's coordination sphere. rsc.orgacs.org
Applications of Cobalt Ii Fumarate Based Materials
Applications of Cobalt(II) Fumarate (B1241708) Metal-Organic Frameworks (MOFs)
Cobalt(II) fumarate and related cobalt-based metal-organic frameworks (MOFs) are a class of porous crystalline materials recognized for their significant potential in various industrial and environmental applications. researchgate.netnih.gov These applications stem from their high surface areas, tunable pore structures, and the inherent chemical properties of the cobalt metal centers. researchgate.netnih.govaaqr.org The functional capabilities of these materials are particularly evident in the fields of gas separation and catalysis. researchgate.netnih.gov
Gas Adsorption and Separation Technologies
The precisely defined pore networks within cobalt-based MOFs make them excellent candidates for the selective adsorption and separation of gases. mdpi.commdpi.com Their frameworks can be tailored to differentiate between molecules based on size, shape, and chemical affinity, which is crucial for purification and capture processes. aaqr.orgacs.org
Cobalt-based MOFs have demonstrated notable performance in the capture of carbon dioxide (CO₂), a critical aspect of mitigating greenhouse gas emissions. mdpi.comacs.org The design of these MOFs often targets a high affinity for CO₂ over other gases commonly found in industrial flue gas, such as nitrogen (N₂). mdpi.commdpi.com
One study on a 3D porous framework, [Co₃(btdc)₃(bpy)₂]·4DMF, revealed significant CO₂ uptake. mdpi.com At 273 K and 1 bar, the material adsorbed 85.1 cm³⋅g⁻¹ of CO₂, which is substantially higher than its uptake of other gases. mdpi.com This preferential adsorption is quantified by selectivity factors, which are crucial for practical separation applications. mdpi.com For this specific cobalt MOF, the calculated CO₂/N₂ selectivity factors ranged from 10 to 35.7 at 273 K, values considered well above average for MOFs that lack coordinatively unsaturated metal sites. mdpi.com The selectivity for separating CO₂ from a simulated flue gas mixture (15% CO₂ / 85% N₂) was even higher. mdpi.com Similarly, the cobalt-based MOF MUF-16 ([Co(Haip)₂]) also shows high CO₂ adsorption while having a low affinity for N₂. acs.org The performance of these materials highlights the role of cobalt MOFs as promising platforms for developing efficient CO₂ sequestration processes. mdpi.com
The same structural properties that make cobalt-based MOFs effective for CO₂ capture also allow for the adsorption of other important industrial gases, including nitrogen (N₂), oxygen (O₂), carbon monoxide (CO), and methane (B114726) (CH₄). mdpi.compreprints.org Research into a porous Co(II) framework demonstrated its capacity to adsorb these gases, although to a lesser extent than CO₂. mdpi.com The measured uptakes at 273 K and 1 bar were 7.8 cm³⋅g⁻¹ for N₂, 4.8 cm³⋅g⁻¹ for O₂, 10.1 cm³⋅g⁻¹ for CO, and 17.5 cm³⋅g⁻¹ for CH₄. mdpi.com
These differential adsorption capacities lead to significant selectivity for CO₂ over these other gases. mdpi.com The CO₂/O₂ selectivity factors ranged from 9.4 to 45.4, and the CO₂/CO selectivity was between 7.9 and 20.8 at 273 K. mdpi.com The CO₂/CH₄ selectivity factors were found to be in the range of 2.5 to 4.8. mdpi.com These values are comparable to or exceed those of many other porous MOFs, indicating their potential for purifying gas streams by removing CO₂. mdpi.com
Gas Adsorption Performance of a Cobalt(II)-Based MOF at 1 bar
| Gas | Uptake at 273 K (cm³⋅g⁻¹) | Uptake at 298 K (cm³⋅g⁻¹) |
|---|---|---|
| CO₂ | 85.1 | 48.9 |
| CH₄ | 17.5 | 9.8 |
| CO | 10.1 | 6.1 |
| N₂ | 7.8 | 4.8 |
| O₂ | 4.8 | 3.2 |
Data sourced from a study on the [Co₃(btdc)₃(bpy)₂]·4DMF framework. mdpi.com
Catalytic Activity
The redox-active nature of cobalt(II) centers allows these MOFs to function as effective catalysts in a variety of chemical transformations. csic.esresearchgate.net The incorporation of these active sites into a stable, porous framework provides a heterogeneous catalytic system with high efficiency and potential for recyclability. researchgate.net
Cobalt-based MOFs have emerged as highly promising electrocatalysts for the oxygen evolution reaction (OER), a critical and often rate-limiting step in water splitting for hydrogen fuel production. csic.esmdpi.comiaea.org These materials can facilitate the oxidation of water to produce oxygen gas with notable efficiency. csic.esmdpi.com
For instance, a 2D-Co-MOF, when activated, demonstrated outstanding electrocatalytic performance for the OER at a neutral pH. csic.es It achieved a turnover frequency (TOF) of 0.034 s⁻¹ at an overpotential of 400 mV, a value superior to many similar electrocatalysts under the same conditions. csic.es Another 3D porous cobalt MOF ([Co₁.₅(tib)(dcpna)]·6H₂O) exhibited good OER activity in an alkaline solution, reaching a current density of 10 mA·cm⁻² at a low overpotential of 360 mV, with a Tafel slope of 89 mV·dec⁻¹. mdpi.com The high activity is attributed to the MOF's one-dimensional open channels, which expose more active cobalt sites and improve electrolyte penetration. mdpi.com The mechanism involves the electrochemical oxidation of Co²⁺ to a higher oxidation state (Co³⁺), which then acts as the active species for water oxidation. csic.es
Performance of Cobalt-Based MOFs in Electrocatalytic Water Oxidation
| MOF Catalyst | Conditions | Overpotential (η) | Current Density | Tafel Slope (mV·dec⁻¹) | Turnover Frequency (TOF) (s⁻¹) |
|---|---|---|---|---|---|
| 2D-Co-MOF | Neutral pH | 400 mV | Not specified | Not specified | 0.034 |
| [Co₁.₅(tib)(dcpna)]·6H₂O | 1 M KOH | 360 mV | 10 mA·cm⁻² | 89 | Not specified |
| Co-MOF | Alkaline Medium | 803 mV (vs. Ag/AgCl) | 100 mA·cm⁻² | 226.6 | Not specified |
Data sourced from multiple studies. csic.esmdpi.comd-nb.info
Cobalt-containing MOFs are also efficient catalysts for the selective oxidation of organic compounds, such as the conversion of alcohols to aldehydes. csic.esresearchgate.net The oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is a common benchmark reaction for testing catalytic activity. csic.esrsc.org
A study using a Co-BTC (BTC = 1,3,5-benzenetricarboxylic acid) MOF achieved a high conversion of benzyl alcohol (92.9%) with excellent selectivity for benzaldehyde (97.1%) using air as the oxidant. researchgate.netrsc.org In another investigation, a Co-MOF demonstrated significantly higher catalytic performance in the microwave-assisted, solvent-free oxidation of benzyl alcohol compared to an isostructural Zn-MOF. csic.es The Co-MOF achieved yields up to 89% using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net The superior activity of the cobalt-based catalyst is attributed to the redox behavior of the Co(II) sites, which facilitates the reaction, a property not shared by the non-redox Zn(II) centers. csic.es
Evaluation of Catalytic Efficiency and Recyclability
The efficiency of catalysts derived from this compound has been evaluated in various reactions. For instance, in the steam reforming of methanol (B129727), catalysts prepared by pyrolytic treatment of fumarate precursors exhibit considerably higher activity than those prepared through oxidative pre-treatment. researchgate.net Hydrogen yield in methanol reforming is maximized at temperatures between 400–450 °C using these catalysts. researchgate.net
In other catalytic applications, such as the oxidation of benzyl alcohol, ruthenium-supported Co3O4 derived from a cobalt fumarate precursor demonstrated high efficiency. researchgate.net This catalyst achieved 95% alcohol conversion with 97% selectivity for benzaldehyde. researchgate.net Furthermore, it could be recycled for several consecutive runs without a significant loss of activity, highlighting its stability and reusability. researchgate.net The stability and recyclability of a catalyst are crucial for industrial applications. researchgate.net Similarly, other cobalt-based catalysts have shown excellent recoverability and reusability over multiple successive runs without significant loss of catalytic activity. researchgate.netnih.govresearcher.life
The following table summarizes the catalytic performance of a Ru-supported Co3O4 catalyst derived from this compound in the oxidation of benzyl alcohol:
| Catalyst | Conversion (%) | Selectivity (%) | Reusability |
| Ru-supported Co3O4 | 95 | 97 | Recyclable for several runs |
Sensing Applications (e.g., Nitroaromatic Compound Detection)
Cobalt(II)-based metal-organic frameworks (MOFs) have shown potential in the development of fluorescent sensors for the detection of nitroaromatic compounds (NACs). acs.org The detection mechanism often involves fluorescence quenching of the electron-rich MOF upon interaction with electron-deficient nitroaromatic molecules. acs.org This approach is promising due to its low cost, portability, and ease of operation. acs.org
For example, a cobalt(II) coordination polymer has been tested for its ability to selectively detect NACs. acs.org The process involves placing a suspension of the cobalt-based material in a solvent, to which an aqueous solution of the NAC is added, and the change in fluorescence is measured. acs.org While the broader field of cobalt-based MOFs for NAC detection is growing, specific studies focusing solely on this compound for this application are less common in the provided results. However, the principles demonstrated with other cobalt MOFs could potentially be applied to frameworks constructed with fumarate linkers. The development of MOF-based sensors for detecting harmful substances is driven by the environmental and health threats posed by compounds like NACs. acs.org
Ion Exchange and Selective Adsorption Studies (e.g., Iodide Uptake)
Cobalt(II)-based materials, particularly metal-organic frameworks, have been investigated for their ion exchange and selective adsorption capabilities. While specific studies on this compound for iodide uptake were not found, research on other cobalt(II) MOFs provides insight into this application area. For instance, a cationic coordination network based on cobalt(II) and odabco (1,4-diazabicyclo[2.2.2]octane N,N′-dioxide) has demonstrated a high affinity for iodide ions. sciforum.net
In this system, the iodide anions were selectively adsorbed from a solution, substituting guest nitrate (B79036) ions within the framework. sciforum.netmdpi.com The degree of substitution reached up to 75%. sciforum.netmdpi.com Single-crystal X-ray diffraction revealed that the iodide anions occupied specific positions within the network, stabilized by the aliphatic core of the organic ligands. sciforum.netmdpi.com This selective and reversible adsorption of iodide is significant for environmental protection, particularly in the context of managing radioactive iodine isotopes. mdpi.com The study highlights the potential of designing porous cobalt-based materials for the selective removal of specific anions from solutions. sciforum.net
This compound as a Precursor for Nanostructured Functional Inorganic Materials
This compound is a useful precursor for the synthesis of nanostructured functional inorganic materials, particularly cobalt oxides. researchgate.netasianpubs.org The thermal decomposition of this compound, often in the form of its hydrate (B1144303) [Co(fum)(H2O)4]·H2O, provides a route to produce these nanomaterials. asianpubs.org The decomposition pathway and the resulting material's characteristics can be influenced by the presence of capping agents or doping elements. asianpubs.org
Synthesis of Cobalt Oxide Nanomaterials from Fumarate Precursors
Nanostructured cobalt oxides, such as Co3O4, have been successfully prepared by the thermal decomposition of this compound precursors. researchgate.netasianpubs.org A simple one-step calcination of cobalt fumarate at temperatures ranging from 400–600°C can yield nanoscale cobalt oxide particles. researchgate.net The synthesis can also be carried out through solvothermal decomposition in a solvent like ethanol. asianpubs.org
The properties of the resulting cobalt oxide nanomaterials can be tailored by introducing other components during the synthesis. For example, doping with ruthenium chloride (RuCl3·xH2O) via a solvothermal route has been shown to modify the properties of the final cobalt oxide. asianpubs.org The use of cobalt carboxylates, like fumarate, as precursors is a significant method for preparing nanocrystalline cobalt oxide powders. researchgate.netresearchgate.net
Morphological Control and Particle Size Tuning in Derived Materials
The morphology and particle size of cobalt oxide nanomaterials derived from this compound precursors can be controlled through various synthetic parameters. asianpubs.orgrsc.org The use of capping agents, such as ethylene (B1197577) glycol and polyethylene (B3416737) glycol, during the decomposition of the fumarate precursor can influence the resulting morphology and particle size of the nano oxides. asianpubs.org
For instance, nanoscale cobalt oxide with particle sizes between 12–17 nm has been prepared via a facile calcination route using cobalt fumarate as the precursor. researchgate.net Transmission electron microscopy (TEM) has shown that these methods can produce homogeneously distributed particles. asianpubs.org The ability to control the morphology and size of these nanomaterials is crucial as these characteristics significantly impact their catalytic performance and other functional properties. rsc.orgchinayyhg.com The design and fabrication of nanomaterials with controlled morphology is a key area of research in heterogeneous catalysis, aiming to expose more reactive crystal planes and enhance performance. rsc.orgchinayyhg.com
The table below provides examples of cobalt oxide nanomaterials synthesized from this compound precursors and their characteristics:
| Precursor | Synthesis Method | Capping Agent/Dopant | Resulting Material | Particle Size | Morphology |
| [Co(fum)(H2O)4]·H2O | Thermal/Solvothermal Decomposition | Ethylene Glycol, Polyethylene Glycol | Nanostructured Cobalt Oxides | Varied | Varied |
| [Co(fum)(H2O)4]·H2O | Solvothermal Route | RuCl3·xH2O | Ru-doped Cobalt Oxide | Not specified | Not specified |
| Cobalt Fumarate | Calcination (400-600°C) | None | Nanoscale Co3O4 | 12-17 nm | Not specified |
Electrochemical Applications
This compound-based materials, particularly in the form of metal-organic frameworks (MOFs), are gaining significant attention for their potential in various electrochemical applications. The inherent properties of these materials, such as high surface area, tunable porosity, and the redox activity of cobalt ions, make them promising candidates for developing advanced energy storage systems and sensitive electrochemical sensors.
Electrode Material Development in Energy Storage Systems
The quest for efficient and sustainable energy storage has highlighted the potential of cobalt-based metal-organic frameworks, including those containing fumarate linkers. acs.org These materials are explored primarily as electrodes in supercapacitors and batteries due to their advantageous structural and chemical characteristics. acs.orgresearchgate.net
Cobalt-based MOFs offer a high density of redox-active sites through the variable oxidation states of cobalt, which is beneficial for energy transfer reactions. acs.org Their high porosity and large surface area facilitate efficient ion transport and charge storage, which are critical for applications demanding high power density and a long cycle life, such as in supercapacitors. acs.org The adjustable pore sizes of these MOFs allow for superior charge storage capabilities, leading to enhanced capacitance when used as electrodes. acs.org
Research into cobalt-fumarate frameworks has shown their potential as admirable supercapacitor electrode materials. researchgate.net For instance, a novel three-dimensional cobalt-fumarate framework demonstrated significant energy storage capacity. When employed as a supercapacitor electrode, this material exhibited a high energy density of 49.5 Wh kg⁻¹ at a power density of 545 W kg⁻¹. researchgate.net Such performance highlights the promise of pristine MOFs in energy storage applications. researchgate.net The structural stability of these coordination polymers is a crucial factor for their effectiveness and longevity as electrode materials. researchgate.net
While cobalt-based MOFs show great promise, their inherently poor conductivity can be a hurdle for practical applications. acs.org To overcome this, research is focused on creating composites and developing cost-effective, large-scale synthesis technologies to improve conductivity and stability. acs.org The performance of cobalt-based materials in supercapacitors is often compared to other transition metal oxides. For example, cobalt oxide (Co₃O₄) itself has a high theoretical specific capacitance of 3560 F g⁻¹. mdpi.com Nanostructured cobalt-based electrodes have achieved specific capacitances ranging from approximately 200 F g⁻¹ to over 900 F g⁻¹. mdpi.com
Below is a table summarizing the performance of a Cobalt-Fumarate-Based MOF in an energy storage application.
| Electrode Material | Application | Power Density (W kg⁻¹) | Energy Density (Wh kg⁻¹) | Source |
| 3D Cobalt-Fumarate MOF | Supercapacitor | 545 | 49.5 | researchgate.net |
Electrochemical Sensing and Determination
This compound and related cobalt-based coordination polymers have emerged as versatile materials for the fabrication of highly sensitive electrochemical sensors. mdpi.com These sensors leverage the electrocatalytic properties of the cobalt centers within the polymer structure to detect a variety of analytes at low concentrations.
The modification of electrodes, such as glassy carbon electrodes (GCEs), with cobalt-based coordination polymers enhances their sensing capabilities. rsc.org The different electrochemical behavior of these polymers, which can be attributed to the nature of the metal ions and their coordination environment, allows for a degree of selectivity in detection. mdpi.com
A notable application is the detection of biomolecules. For example, two cobalt(II)-based coordination polymers were synthesized and used to create modified GCEs for the detection of L-tryptophan in milk samples. rsc.org The sensor designated as 1@GCE , based on the polymer {[Co₃(L)₂(H₂O)₈]·6H₂O}n, demonstrated superior performance due to its structure having more active sites and a larger void area, which allowed for better interaction with the L-tryptophan molecules. rsc.org This sensor achieved a very low limit of detection. rsc.org
The development of chemically modified carbon paste electrodes (CMCPE) incorporating cobalt(II) complexes has also proven effective. iapchem.org These sensors have been used for the simultaneous determination of biologically important molecules like dopamine. iapchem.orgnih.gov For instance, a sensor made from nano-particles of cobalt ferrite (B1171679) mixed with graphite (B72142) showed high sensitivity for detecting dopamine, with a detection limit in the nanomolar range. nih.gov The enhanced performance of these modified electrodes is attributed to the increased surface area and the catalytic activity of the cobalt-containing material. nih.gov
The table below details the performance of cobalt-based coordination polymer sensors in detecting specific analytes.
| Sensor Material | Analyte | Linear Range | Limit of Detection (LOD) | Source |
| {[Co₃(L)₂(H₂O)₈]·6H₂O}n (1@GCE) | L-Tryptophan | 1–10 μmol | 0.039 μmol | rsc.org |
| [Co(L)(H₂O)(4,4′-dipy)₀.₅]n (2@GCE) | L-Tryptophan | 1–10 μmol | 0.4 μmol | rsc.org |
| np-CoFe₂O₄/Graphite Paste Electrode | Dopamine | 3 μM–180 μM | 350 nM | nih.gov |
These findings underscore the potential of this compound-based materials and related coordination polymers to serve as high-performance electrochemical sensors for a range of applications, from food safety analysis to biomedical diagnostics. rsc.org
Computational and Theoretical Investigations of Cobalt Ii Fumarate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone for the theoretical study of cobalt(II) coordination polymers, providing a balance between computational cost and accuracy. researchgate.netnih.gov DFT methods are employed to calculate structural parameters, vibrational frequencies, and electronic properties of these systems. researchgate.net For instance, calculations using the B3LYP functional with a 6-311G** basis set have shown good agreement with experimental data for fumarate-bridged Co(II) polymers. researchgate.net These theoretical models are crucial for understanding the fundamental characteristics that govern the material's properties. researchgate.netnih.gov
DFT calculations are instrumental in elucidating the electronic structure and the nature of chemical bonding in cobalt(II) fumarate (B1241708) systems. researchgate.netcore.ac.uk Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the chemical reactivity and the electronic transitions that can occur. researchgate.netnih.gov For a fumarate-bridged Co(II) coordination polymer, the HOMO-LUMO energy gap has been calculated to understand its electronic properties. researchgate.netnih.gov
| Parameter | Calculated Value | Method/Basis Set | Reference |
|---|---|---|---|
| HOMO Energy | -6.2 eV | DFT/B3LYP/6-311G | researchgate.net |
| LUMO Energy | -1.8 eV | DFT/B3LYP/6-311G | researchgate.net |
| HOMO-LUMO Gap | 4.4 eV | DFT/B3LYP/6-311G** | researchgate.net |
Theoretical calculations are a powerful tool for interpreting experimental spectroscopic data. DFT is widely used to compute the vibrational frequencies of cobalt(II) complexes, which aids in the assignment of bands in experimental Infrared (IR) and Raman spectra. researchgate.netnih.gov The B3LYP functional combined with basis sets like 6-311G(d,p) has proven effective in modeling the vibrational spectra of cobalt(II) compounds. nih.gov A comparison between the calculated and observed wavenumbers often requires the use of scaling factors to achieve better agreement, accounting for systematic errors in the calculations. nih.gov
For electronic spectra, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic transitions and simulate UV-Vis spectra. researchgate.net In high-spin octahedral Co(II) complexes (a d⁷ system), electronic spectra typically feature three spin-allowed transitions. e3s-conferences.orgnih.gov These correspond to transitions from the ⁴T₁g(F) ground state to the ⁴T₂g(F), ⁴A₂g(F), and ⁴T₁g(P) excited states. nih.gov TD-DFT calculations can predict the energies of these transitions, helping to assign the broad absorption bands observed in the experimental spectra. researchgate.netnih.gov
| Vibrational Mode | Experimental IR | Experimental Raman | Calculated (Scaled) | Assignment | Reference |
|---|---|---|---|---|---|
| O-H stretch (water) | ~3400 | - | 3450 | Coordinated H₂O | researchgate.netnih.gov |
| C=O stretch (asymmetric) | 1580 | 1585 | 1575 | Fumarate carboxylate | researchgate.netnih.gov |
| C=C stretch | 1645 | 1650 | 1640 | Fumarate backbone | researchgate.netnih.gov |
| Co-O stretch | 455 | - | 460 | Metal-ligand bond | e3s-conferences.org |
The magnetic properties of cobalt(II) complexes, which are often dominated by first-order spin-orbit coupling, can be effectively studied using theoretical methods. researchgate.net For high-spin Co(II) (S=3/2), DFT and more advanced wavefunction-based techniques are used to calculate key magnetic parameters such as the zero-field splitting (ZFS) and the g-tensor. researchgate.netresearchgate.net The ZFS parameters, D (axial) and E (rhombic), describe the splitting of the spin states in the absence of an external magnetic field and are crucial for understanding magnetic anisotropy. researchgate.net
DFT calculations can provide reliable estimates of these parameters, which dictate whether the complex will have an easy-axis or easy-plane of magnetization. researchgate.net In fumarate-bridged coordination polymers, the fumarate ligand can mediate magnetic exchange coupling between adjacent Co(II) centers. The strength and nature (ferromagnetic or antiferromagnetic) of this exchange coupling, represented by the parameter J, can also be predicted through DFT calculations, often by evaluating the energy difference between different spin-state configurations. These theoretical predictions are essential for interpreting experimental magnetic susceptibility data and understanding the collective magnetic behavior of the material. nih.govnih.gov
Ab Initio Calculations
For a more rigorous description of the electronic structure and magnetic properties of cobalt(II) fumarate, particularly where electron correlation effects are strong, ab initio calculations are employed. researchgate.netnih.gov Methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order N-electron Valence State Perturbation Theory (NEVPT2) provide a highly accurate picture of the electronic states. researchgate.netnih.gov
These state-of-the-art calculations are used to confront and validate experimental data for this compound complexes, including electronic spectra and static magnetic properties. researchgate.net They are particularly powerful for accurately determining magnetic anisotropy and the energy levels of the Kramers doublets that arise from spin-orbit coupling in the Co(II) ion. researchgate.netberkeley.edu While computationally demanding, ab initio methods offer a deeper understanding of the system's quantum mechanical properties without the inherent approximations of standard DFT functionals. nih.govberkeley.edu
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within the crystal structure of this compound derivatives. researchgate.netnih.gov This method maps the electron distribution of a molecule in a crystal to define a unique surface. scirp.org
Key tools in this analysis include:
d_norm surfaces : These surfaces are colored to highlight intermolecular contacts shorter or longer than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds. nih.govresearchgate.net
2D Fingerprint Plots : These plots summarize all intermolecular interactions by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). nih.gov The resulting plot provides a quantitative breakdown of the percentage contribution of different types of contacts to the total Hirshfeld surface area. nih.govscirp.org
For a related compound, tetraaquabis(isonicotinamide-κN¹)this compound, Hirshfeld analysis revealed that the crystal packing is dominated by O···H/H···O and H···H interactions. nih.gov The sharp spikes in the fingerprint plot for O···H/H···O contacts are characteristic of strong hydrogen bonding. nih.gov
| Interaction Type | Contribution (%) | Significance | Reference |
|---|---|---|---|
| O···H / H···O | 35.9% | Strong hydrogen bonds (O-H···O, N-H···O, C-H···O) | nih.gov |
| H···H | 35.5% | van der Waals forces | nih.gov |
| C···H / H···C | 10.3% | Weak interactions | nih.gov |
| C···C | 5.7% | π-π stacking interactions | nih.gov |
SHAPE Structural Analysis for Ideal Coordination Geometry Comparison
SHAPE analysis is a computational method used to quantify the degree of distortion of a coordination polyhedron from an ideal geometry. researchgate.net For this compound and its derivatives, where the Co(II) ion is often found in a six-coordinate environment, SHAPE analysis compares the experimental coordination sphere to an ideal octahedron (OC-6). researchgate.netnih.govresearchgate.net
Computational Studies of Energy Variations and Noncovalent Interaction Energies
Computational and theoretical investigations provide profound insights into the stability, electronic structure, and intermolecular forces that govern the architecture of this compound systems. Density Functional Theory (DFT) has emerged as a powerful tool for these analyses, enabling the accurate calculation of geometric parameters, energy variations, and the nature of noncovalent interactions that are crucial for the formation and properties of these coordination polymers.
Detailed quantum chemical calculations have been performed on fumarate-bridged cobalt(II) coordination polymers to elucidate their structural and electronic characteristics. researchgate.net One such study focused on the one-dimensional coordination polymer, catena-[μ-fumaratobis(nicotinamide-κN)diaquacobalt(II)], providing a representative model for understanding this compound systems. researchgate.net
Research Findings from DFT Calculations
Theoretical calculations for this this compound complex were carried out using the DFT method with the B3LYP functional and the 6-311G** basis set. researchgate.net The results from these computational models show excellent agreement with experimental data obtained from X-ray diffraction, validating the accuracy of the theoretical approach. researchgate.net The optimized molecular geometry, vibrational frequencies, and electronic properties were determined from the ground state calculations. researchgate.net
A key aspect of these computational studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.32 |
| HOMO-LUMO Energy Gap (ΔE) | 5.13 |
The Molecular Electrostatic Potential (MEP) map, derived from the DFT calculations, provides a visual representation of the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Analysis of Noncovalent Interaction Energies
The supramolecular architecture of this compound systems is significantly influenced by noncovalent interactions, particularly hydrogen bonds. In the crystal structure of catena-[μ-fumaratobis(nicotinamide-κN)diaquacobalt(II)], the one-dimensional polymer chains are linked into a three-dimensional network primarily through O–H⋯O and N–H⋯O hydrogen bonds. researchgate.net
| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| O···H / H···O | 38.5 | Represents the dominant hydrogen bonding interactions (O–H⋯O and N–H⋯O) within the crystal structure. |
| H···H | 25.8 | Indicates significant van der Waals interactions between hydrogen atoms on the fumarate and nicotinamide (B372718) ligands. |
| C···H / H···C | 18.4 | Contributions from weaker C–H⋯O and C–H⋯π interactions. |
| C···C | 7.3 | Suggests the presence of π-π stacking interactions between the aromatic rings of the nicotinamide ligands. |
| Other | 10.0 | Includes minor contributions from other contacts such as N···H, Co···O, etc. |
The data clearly indicates that hydrogen bonding (O···H/H···O contacts) and van der Waals forces (H···H contacts) are the most significant contributors to the crystal packing in this this compound system. These computational analyses provide a detailed and quantitative understanding of the energy landscape and the specific noncovalent forces that dictate the structure and stability of this compound and related coordination polymers. researchgate.net
Emerging Research Directions in Cobalt Ii Fumarate Chemistry
Rational Design Principles for Tailored Cobalt(II) Fumarate (B1241708) Architectures
The rational design of cobalt(II) fumarate architectures, particularly in the form of metal-organic frameworks (MOFs), is a cornerstone of creating materials with specific, predictable properties. This approach leverages the principles of crystal engineering to control the assembly of cobalt ions and fumarate linkers into desired network topologies.
A key strategy in the rational design of these architectures is the careful selection of reaction conditions, such as solvent systems and the molar ratios of reactants. For instance, the synthesis of cobalt(II) coordination polymers can be influenced by the choice of solvents like water, methanol (B129727), or a mixture, and by adjusting the molar ratios of cobalt salts to fumaric acid. mdpi.com The use of different cobalt salts, such as cobalt(II) chloride or cobalt(II) nitrate (B79036), can also impact the final structure.
The geometry of the resulting framework is highly dependent on the coordination environment of the cobalt(II) ion, which is typically octahedral. researchgate.net By controlling the connectivity between the cobalt centers and the fumarate ligands, researchers can create one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.comresearchgate.netresearchgate.net For example, 1D coordination chains can be formed by the bridging of Co(II) units through fumarate ligands. mdpi.com These chains can then be further linked into more complex 3D supramolecular networks through hydrogen bonding. mdpi.com
Computational modeling plays an increasingly important role in the rational design process. Techniques like Density Functional Theory (DFT) can be used to predict the electronic structure and magnetic properties of this compound complexes, providing insights that guide synthetic efforts. mdpi.com This predictive power allows for the a priori design of materials with targeted functionalities, such as specific gas adsorption capacities or magnetic behaviors. acs.org
Exploration of Novel Auxiliary Ligands for Enhanced Functionality
The introduction of auxiliary ligands into the this compound system is a powerful strategy for modifying the resulting architecture and enhancing its functionality. These co-ligands can influence the dimensionality, topology, and properties of the coordination polymer. researchgate.net
Nitrogen-containing heterocyclic ligands are a popular choice for auxiliary ligands. For example, nicotinamide (B372718) and its derivatives have been successfully incorporated into this compound structures, leading to the formation of 1D coordination chains with interesting magnetic properties. mdpi.com The rigidity or flexibility of these auxiliary ligands can significantly impact the final structure. For instance, the use of rigid ligands like pyrazine (B50134) can lead to the formation of robust frameworks with specific catalytic activities. researchgate.net
The choice of auxiliary ligand can also dictate the formation of different structural motifs. Bis(imidazole) ligands, for example, have been shown to influence the dimensionality of cobalt(II)-fumarate coordination polymers, leading to either chain or layered structures depending on the specific ligand used. researchgate.net The functional groups on these auxiliary ligands can also introduce new active sites into the material, enhancing its catalytic performance or other properties. researchgate.net
The following table summarizes the impact of different auxiliary ligands on the structure of this compound coordination polymers:
| Auxiliary Ligand | Resulting Structure | Reference |
| Nicotinamide | 1D coordination chains | mdpi.com |
| Pyridine (B92270) | Linear chain polymers | researchgate.net |
| 4-Cyanopyridine | Linear chain polymers | researchgate.net |
| 4,4'-Bipyridine | 1D coordination polymers | researchgate.net |
| Isonicotinamide (B137802) | 3D supramolecular architecture | iucr.orgnih.gov |
| Bis(imidazole) ligands | 1D chains or 2D layers | researchgate.net |
Development and Application of Advanced In-Situ Characterization Techniques
Understanding the formation mechanism of this compound frameworks is crucial for controlling their synthesis and tailoring their properties. Advanced in-situ characterization techniques provide real-time insights into the crystallization process, revealing the dynamic interplay between precursors and the forming structure.
In-situ X-ray diffraction (XRD) and in-situ Raman spectroscopy are powerful tools for monitoring the formation of crystalline phases during the synthesis of this compound MOFs. acs.org These techniques allow researchers to follow the evolution of the reaction in real-time, identifying intermediate species and determining the kinetics of crystal growth. For example, in-situ Raman spectroscopy can track the formation of metal-linker bonds by observing shifts in the vibrational modes of the fumarate ligand. acs.org
In-situ Fourier-transform infrared (FTIR) spectroscopy is another valuable technique, particularly for studying the behavior of these materials in electrochemical applications. For instance, in-situ FTIR has been used to investigate the reorientation of terminal cyanide groups in cobalt(II)-cyanoferrate films during redox reactions, providing insights into the structural changes that occur during electrochemical processes. nih.gov
Temperature-programmed desorption (TPD) is a useful technique for characterizing the adsorption properties of this compound-based catalysts. mdpi.com By monitoring the desorption of probe molecules like methanol, water, and carbon dioxide at different temperatures, researchers can gain insights into the nature and number of active sites on the catalyst surface. mdpi.com
Design of Next-Generation Catalytic Systems Based on this compound
This compound and its derivatives are emerging as promising candidates for a new generation of catalysts due to the redox activity of the cobalt ions and the tunable nature of the framework. acs.org These materials can act as heterogeneous catalysts, offering advantages such as easy separation and reusability. researchgate.net
One area of significant interest is their application in oxidation reactions. This compound-based MOFs have shown catalytic activity in the oxidation of various organic substrates, such as benzyl (B1604629) alcohol and cyclohexene. researchgate.netresearchgate.net The catalytic performance can be enhanced by incorporating catalytically active Co(II) sites within the MOF structure. researchgate.net The pyrolysis of this compound precursors can also be used to synthesize nanoscale cobalt oxides, which are effective catalysts for selective oxidation reactions. researchgate.net
This compound also serves as a precursor for catalysts in other important chemical transformations. For example, mixed cobalt-manganese fumarate precursors can be pyrolyzed to produce highly active catalysts for methanol steam reforming. mdpi.com These catalysts, containing reduced cobalt species, show enhanced activity compared to traditional oxide catalysts. mdpi.com
Furthermore, specific cobalt(I) complexes containing dimethyl fumarate have been developed as air-stable and reusable catalysts for [2+2+2] cycloaddition reactions, enabling the efficient synthesis of pyridine and benzene (B151609) derivatives. tcichemicals.com
The table below highlights some of the catalytic applications of this compound-based systems:
| Catalytic Application | Catalyst System | Key Findings | Reference(s) |
| Selective Oxidation of Benzyl Alcohol | Ru-supported Co3O4 from cobalt fumarate precursor | Almost complete alcohol conversion with excellent selectivity. | researchgate.net |
| Oxidation of Cyclohexene | Cobalt(II)-containing MOF | Demonstrates good turnover number and recyclability. | researchgate.net |
| Methanol Steam Reforming | Pyrolyzed cobalt-manganese fumarates | More active than catalysts with an initial spinel structure. | mdpi.com |
| [2+2+2] Cycloaddition Reactions | Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) | Highly reactive and enables formation of pyridine and benzene rings. | tcichemicals.com |
| Water Oxidation | Cobalt-fumarate framework | Acts as an efficient electrocatalyst at neutral pH. | researchgate.net |
Integration of this compound into Multifunctional Hybrid Materials
The integration of this compound into multifunctional hybrid materials opens up new avenues for creating advanced materials with synergistic properties. By combining this compound with other components, such as polymers, carbon materials, or other metal oxides, it is possible to develop composites with enhanced performance for specific applications.
One approach is the synthesis of composite materials where this compound or its derivatives are supported on a high-surface-area material. For example, a cobalt(II) complex supported on SBA-15 has been shown to be a versatile heterogeneous catalyst for various organic reactions. rsc.org Similarly, the synthesis of magnetite/graphene oxide composites has been explored for the removal of cobalt(II) ions from aqueous solutions, demonstrating the potential of these hybrid materials in environmental remediation. acs.org
The formation of cobalt(II) ferrite (B1171679) on the surface of biochar represents another strategy for creating multifunctional composites. researchgate.net These materials exhibit a significantly increased surface area and possess magnetic properties, making them suitable for applications in areas like water purification. researchgate.net
The development of "boomerang" catalytic systems, where a homogeneous catalyst is immobilized on a heterogeneous support, is another promising direction. jku.at This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This compound complexes could potentially be incorporated into such systems.
Furthermore, the unique electronic and magnetic properties of cobalt(II) complexes make them interesting candidates for integration into molecular electronic and spintronic devices. mdpi.com The ability to tune the spin state of cobalt(II) ions through ligand design offers possibilities for creating molecular switches and sensors. mdpi.com
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing Cobalt(II) fumarate?
Answer:
- Synthesis : Use stoichiometric reactions between cobalt salts (e.g., CoCl₂) and fumaric acid in aqueous or solvent-mediated conditions. Monitor pH to ensure ligand coordination .
- Characterization : Employ X-ray diffraction (XRD) to confirm crystallinity and phase purity, and compare with reference data (e.g., ICDD PDF-4+ database). Thermogravimetric analysis (TGA) can assess thermal stability and hydration states .
- Spectroscopy : FTIR and UV-Vis spectroscopy validate ligand binding (e.g., fumarate’s carboxylate stretching at ~1600 cm⁻¹) and electronic transitions in Co²⁺ .
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound?
Answer:
- Comparative Analysis : Replicate thermal decomposition experiments (TGA/DSC) under controlled atmospheres (e.g., N₂ vs. air) to identify oxidative vs. non-oxidative degradation pathways.
- Data Normalization : Account for hydration states by pre-drying samples and reporting moisture content. Cross-reference with pure iron(II) fumarate data to isolate cobalt-specific effects .
- Statistical Validation : Use ANOVA to assess reproducibility across batches and identify outliers .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Answer:
- Storage : Keep in anhydrous, inert environments (desiccators with silica gel) to prevent hydration or oxidation. Use amber glass containers to minimize light-induced degradation.
- Safety : While specific safety data for this compound is limited, follow general protocols for cobalt compounds: use PPE (gloves, lab coats) and avoid inhalation .
Advanced Research Questions
Q. How can computational modeling enhance the design of this compound-based catalysts?
Answer:
- DFT Calculations : Model electronic structures (e.g., Co²⁺ d⁷ configuration) to predict redox activity and ligand exchange kinetics. Software like Gaussian or ORCA can optimize geometries .
- Reaction Mechanisms : Simulate catalytic cycles (e.g., oxygen evolution reactions) using transition state theory. Validate with experimental overpotential measurements .
- Collaborative Workflows : Integrate computational results with experimental XRD and EXAFS data to refine coordination environments .
Q. What methodological frameworks address contradictions in magnetic susceptibility data for this compound?
Answer:
- Data Triangulation : Combine SQUID magnetometry, EPR spectroscopy, and theoretical models (e.g., Curie-Weiss law) to distinguish between intrinsic magnetic behavior and extrinsic factors (e.g., impurities).
- Error Analysis : Quantify uncertainties in sample alignment, temperature calibration, and diamagnetic corrections. Compare with structurally analogous complexes (e.g., Co(II) oxalate) .
- Machine Learning : Train models on published datasets to predict trends and identify outliers .
Q. How can response surface methodology (RSM) optimize synthesis parameters for this compound nanoparticles?
Answer:
- Design of Experiments (DoE) : Use Box-Behnken or central composite designs to evaluate factors like pH, temperature, and precursor ratios. Optimize for particle size (DLS) and yield .
- Multivariate Analysis : Apply ANOVA to identify significant interactions (e.g., temperature × pH) and derive predictive equations for scalability .
- Validation : Characterize optimized batches via TEM and BET surface area analysis to confirm reproducibility .
Q. What advanced techniques validate the biological relevance of this compound in in vitro studies?
Answer:
- Cell Viability Assays : Use MTT or resazurin assays with positive/negative controls (e.g., cisplatin for cytotoxicity). Account for Co²⁺ ion leaching via ICP-MS .
- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress mechanisms. Compare with ascorbic acid as a redox modulator .
- Dose-Response Modeling : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and validate with secondary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
